1-Bromo-3-nitrobenzene 1-Bromo-3-nitrobenzene
Brand Name: Vulcanchem
CAS No.: 585-79-5
VCID: VC21095058
InChI: InChI=1S/C6H4BrNO2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H
SMILES: C1=CC(=CC(=C1)Br)[N+](=O)[O-]
Molecular Formula: C6H4BrNO2
Molecular Weight: 202.01 g/mol

1-Bromo-3-nitrobenzene

CAS No.: 585-79-5

Cat. No.: VC21095058

Molecular Formula: C6H4BrNO2

Molecular Weight: 202.01 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-3-nitrobenzene - 585-79-5

Specification

CAS No. 585-79-5
Molecular Formula C6H4BrNO2
Molecular Weight 202.01 g/mol
IUPAC Name 1-bromo-3-nitrobenzene
Standard InChI InChI=1S/C6H4BrNO2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H
Standard InChI Key FWIROFMBWVMWLB-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Br)[N+](=O)[O-]
Canonical SMILES C1=CC(=CC(=C1)Br)[N+](=O)[O-]
Boiling Point 256.0 °C
Melting Point 56.0 °C

Introduction

Overview of 1-Bromo-3-nitrobenzene

Physical and Chemical Properties

1-Bromo-3-nitrobenzene appears as a colorless to pale yellow crystalline powder with a distinctive odor. Its molecular weight is approximately 202.01 g/mol. The compound exhibits the following physical characteristics:

  • Melting Point: 51–54°C .

  • Boiling Point: 238.5°C at 760 mmHg .

  • Density: 1.704 g/cm³ .

  • Flash Point: 98–113°C (closed cup) .

  • Vapor Pressure: 0.0299 mmHg at 25°C .

Chemically, it is insoluble in water but soluble in organic solvents such as methanol and ethanol . The nitro group (NO2-NO_2) acts as a strong electron-withdrawing substituent, significantly influencing the compound's reactivity.

Structural Characteristics

The molecular structure of 1-Bromo-3-nitrobenzene comprises a benzene ring with bromine and nitro groups positioned at the meta locations relative to each other. This arrangement imparts unique reactivity patterns compared to its ortho and para isomers.

Synthesis of 1-Bromo-3-nitrobenzene

Laboratory Synthesis

The synthesis of 1-Bromo-3-nitrobenzene typically involves bromination of nitrobenzene derivatives under controlled conditions:

  • Methodology: A common laboratory method employs dibromohydantoin as the brominating agent in the presence of concentrated sulfuric acid. Nitrobenzene is cooled below 40°C before adding dibromohydantoin while maintaining the reaction temperature between 50–60°C. The product is purified through recrystallization using methanol.

Industrial Production

In industrial settings, bromination is carried out using bromine and iron powder as catalysts:

  • Reaction Conditions: Elevated temperatures (120–135°C) with continuous stirring are employed to facilitate the reaction.

  • Purification: Steam distillation followed by recrystallization ensures high purity suitable for commercial applications.

Reaction Mechanisms

The bromination process involves electrophilic aromatic substitution:

C6H5NO2+Br2C6H4BrNO2+HBrC_6H_5NO_2 + Br_2 \rightarrow C_6H_4BrNO_2 + HBr

The nitro group deactivates the aromatic ring towards electrophilic substitution but directs bromination to the meta position due to steric and electronic effects.

Reactivity and Chemical Behavior

Nucleophilic Aromatic Substitution

The bromine atom can be replaced by nucleophiles such as alkoxides or amines in the presence of strong bases:

C6H4BrNO2+NaOCH3C6H4(OCH3)NO2+NaBrC_6H_4BrNO_2 + NaOCH_3 \rightarrow C_6H_4(OCH_3)NO_2 + NaBr

This reaction pathway is widely utilized for synthesizing diverse derivatives.

Reduction Reactions

Reduction of the nitro group yields amino derivatives:

C6H4BrNO2+Fe+HClC6H4BrNH2+H2OC_6H_4BrNO_2 + Fe + HCl \rightarrow C_6H_4BrNH_2 + H_2O

These products serve as intermediates in pharmaceutical synthesis.

Applications in Research and Industry

Synthetic Chemistry

1-Bromo-3-nitrobenzene serves as a precursor for synthesizing complex organic molecules:

  • Nucleophilic Substitution: Enables functionalization of the benzene ring with diverse substituents.

  • Cross-Coupling Reactions: Facilitates palladium-catalyzed coupling reactions for constructing larger aromatic systems.

Pharmaceutical Development

Derivatives of this compound exhibit biological activity that can be tailored for therapeutic applications:

  • Anticancer Agents: Modifications enhance cytotoxic effects against specific cancer cell lines .

  • Antimicrobial Properties: Effective against bacterial strains such as Escherichia coli and Staphylococcus aureus .

Material Science

In material science, it is employed in developing specialty polymers with advanced electronic or optical properties:

  • Conductive Polymers: Utilized in electronics and sensor technologies .

Environmental Chemistry

Studies on its degradation pathways contribute to pollution control strategies:

C6H4BrNO2UV/lightDegradationProductsC_6H_4BrNO_2 \xrightarrow{UV/light} Degradation Products
PropertyValue
Molecular FormulaC6H4BrNO2C_6H_4BrNO_2
Molecular Weight202.01 g/mol202.01 \text{ g/mol}
Melting Point5154°C51–54°C
Boiling Point238.5°C238.5°C
Density1.704 g/cm31.704 \text{ g/cm}^3
Flash Point98113°C98–113°C
Reaction TypeConditionsProducts
BrominationSulfuric Acid; DibromohydantoinC6H4BrNO2C_6H_4BrNO_2
ReductionFe; HClC6H4BrNH2C_6H_4BrNH_2
Nucleophilic SubstitutionNaOCH₃; MethanolSubstituted Benzene Derivatives

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